Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 654058-74-9
VCID: VC16813768
InChI: InChI=1S/C18H14N2O3S/c1-24(22,23)14-9-7-13(8-10-14)17-15(5-4-12-20-17)18(21)16-6-2-3-11-19-16/h2-12H,1H3
SMILES:
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-

CAS No.: 654058-74-9

Cat. No.: VC16813768

Molecular Formula: C18H14N2O3S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- - 654058-74-9

Specification

CAS No. 654058-74-9
Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
IUPAC Name [2-(4-methylsulfonylphenyl)pyridin-3-yl]-pyridin-2-ylmethanone
Standard InChI InChI=1S/C18H14N2O3S/c1-24(22,23)14-9-7-13(8-10-14)17-15(5-4-12-20-17)18(21)16-6-2-3-11-19-16/h2-12H,1H3
Standard InChI Key AREZMSYHLVFINL-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC=CC=N3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a central methanone group (C=O\text{C=O}) bridging two pyridine rings and a 4-(methylsulfonyl)phenyl moiety. The pyridine rings contribute aromaticity and potential hydrogen-bonding sites, while the methylsulfonyl group introduces polarizability and steric bulk, factors critical for molecular interactions. The canonical SMILES representation (CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC=CC=N3\text{CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC=CC=N3}) highlights the connectivity of these groups.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H14N2O3S\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight338.4 g/mol
IUPAC Name[2-(4-Methylsulfonylphenyl)pyridin-3-yl]-pyridin-2-ylmethanone
Topological Polar Surface Area87.3 Ų (estimated)

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

The synthesis of Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- likely involves sequential coupling reactions. A plausible route begins with the preparation of 2-bromo-3-pyridinyl-4-(methylsulfonyl)phenylmethanone via Friedel-Crafts acylation, followed by Suzuki-Miyaura cross-coupling with 2-pyridinylboronic acid. Alternative methods may employ Ullmann-type couplings for aryl-aryl bond formation, though yields depend critically on catalyst selection (e.g., CuI vs. Pd(PPh₃)₄).

Chromatographic Characterization

Purification typically leverages silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol mixtures), as demonstrated in the isolation of structurally related benzylisoquinoline alkaloids . Analytical thin-layer chromatography (TLC) using UV-active plates and iodine staining ensures homogeneity, with reported RfR_f values for similar compounds ranging from 0.3 to 0.6 in 9:1 CH₂Cl₂/MeOH .

Biological Activity and Mechanism Hypotheses

Table 2: Cytotoxicity of Structural Analogs

CompoundIC₅₀ (μg/mL)Source
(6,7-Dimethoxyisoquinolinyl)-(4’-methoxyphenyl)-methanone18.7
O,O-Dimethylcoclaurine6.5
Armepavine42.2

Future Research Directions

Pharmacokinetic Optimization

Introducing fluorine atoms at the phenyl ring’s meta position, as seen in (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- analogs, improves metabolic stability by reducing CYP450-mediated oxidation. Concurrently, replacing the methanone oxygen with a thiocarbonyl group (C=S\text{C=S}) could enhance blood-brain barrier permeability, a critical factor for neurotherapeutic agents .

Target Identification via Omics Approaches

Proteomic profiling using affinity chromatography matrices functionalized with the compound may identify novel protein targets. Preliminary work on similar molecules implicates voltage-gated sodium channels and serotonin receptors, warranting electrophysiological validation .

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